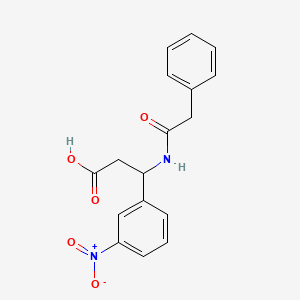
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that includes a propionic acid backbone substituted with a 3-nitrophenyl and a 3-phenylacetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: Benzene reacts with succinic anhydride in the presence of anhydrous aluminum chloride to yield β-benzoyl propionic acid.
Nitration: The β-benzoyl propionic acid undergoes nitration using concentrated nitric acid and sulfuric acid to form β-m-nitrobenzoyl propionic acid.
Reduction: The nitro group in β-m-nitrobenzoyl propionic acid is reduced using tin and hydrochloric acid to form β-m-aminobenzoyl propionic acid.
Cyclization: The β-m-aminobenzoyl propionic acid reacts with hydrazine hydrate to form a pyridazinone derivative.
Condensation: The pyridazinone derivative is then condensed with different aldehydes to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely applied to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID can be compared with similar compounds such as:
3-(3-Nitrophenyl)propionic acid: Shares the nitrophenyl group but lacks the phenylacetylamino substitution.
3-Phenylpropionic acid: Contains the phenyl group but lacks the nitrophenyl and acetylamino groups.
3-(4-Nitrophenyl)propionic acid: Similar structure but with the nitro group in the para position.
The uniqueness of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16N2O5 |
|---|---|
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)-3-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H16N2O5/c20-16(9-12-5-2-1-3-6-12)18-15(11-17(21)22)13-7-4-8-14(10-13)19(23)24/h1-8,10,15H,9,11H2,(H,18,20)(H,21,22) |
Clave InChI |
LKBFIQDGBXMPOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















